molecular formula C16H16Cl4N6O4Zn B7889773 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt

2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt

Cat. No.: B7889773
M. Wt: 563.5 g/mol
InChI Key: MUCXWPFVBKLWEU-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt typically involves the diazotization of 2-carbamoyl-5-methoxyaniline in the presence of hydrochloric acid and sodium nitrite, followed by the addition of zinc chloride to form the hemi(zinc chloride) salt. The reaction conditions generally require low temperatures to stabilize the diazonium ion and prevent decomposition.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to achieve the desired quality for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt involves the formation of a diazonium ion, which is highly reactive and can undergo various chemical transformations. The diazonium ion can participate in electrophilic substitution reactions, coupling reactions, and other processes that lead to the formation of new chemical bonds and compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-Carbamoyl-5-methoxybenzenediazonium chloride: Similar in structure but without the zinc chloride component.

    2-Carbamoyl-4-methoxybenzenediazonium chloride: A positional isomer with the methoxy group at the 4-position instead of the 5-position.

    2-Carbamoyl-5-methoxybenzenediazonium tetrafluoroborate: Contains a different counterion (tetrafluoroborate) instead of zinc chloride.

Uniqueness

2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt is unique due to the presence of the zinc chloride component, which can influence its reactivity and stability. The zinc chloride component can also affect the solubility and crystallization properties of the compound, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-carbamoyl-5-methoxybenzenediazonium;dichlorozinc;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H7N3O2.4ClH.Zn/c2*1-13-5-2-3-6(8(9)12)7(4-5)11-10;;;;;/h2*2-4H,1H3,(H-,9,12);4*1H;/q;;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCXWPFVBKLWEU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N)[N+]#N.COC1=CC(=C(C=C1)C(=O)N)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl4N6O4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt
Reactant of Route 2
2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt
Reactant of Route 3
2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt
Reactant of Route 4
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2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt
Reactant of Route 5
2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt
Reactant of Route 6
2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt

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